molecular formula C₁₆H₂₆D₅N₂O₈P B1163219 Oseltamivir-d5 Phosphate

Oseltamivir-d5 Phosphate

Cat. No.: B1163219
M. Wt: 415.43
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir-d5 Phosphate is a deuterium-labeled analogue of Oseltamivir Phosphate, a well-characterized neuraminidase inhibitor. This compound is designed for use as an internal standard in quantitative mass spectrometry-based analyses, where its distinct mass shift enables the precise and accurate measurement of non-labeled Oseltamivir and its metabolites in complex biological matrices such as plasma and tissue homogenates, thereby improving the reliability of pharmacokinetic and bio-distribution studies. The active form of the parent drug, Oseltamivir carboxylate, acts as a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme. This enzyme is critical for the release of newly formed viral particles from infected host cells. By inhibiting neuraminidase, the compound prevents the virus from spreading to new cells, effectively reducing viral replication and infectivity, a mechanism that is particularly valuable for researching influenza A and B viruses. Oseltamivir is indicated for the treatment of acute, uncomplicated influenza in patients who have been symptomatic for no more than 48 hours, and for the prophylaxis of influenza. Research applications for this compound extend to metabolic studies, drug interaction investigations, and exploring the pathogenesis of influenza. This product is intended for research purposes only and is not approved for human consumption.

Properties

Molecular Formula

C₁₆H₂₆D₅N₂O₈P

Molecular Weight

415.43

Synonyms

(3R,4R,5S)-4-(Acetylamino-d5)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate;  Oseltamir-d5 Phosphate;  Ro 64-0796/002-d5;  Tamiflu-d5; 

Origin of Product

United States

Scientific Research Applications

Introduction to Oseltamivir-d5 Phosphate

This compound is a deuterated form of oseltamivir phosphate, an antiviral medication primarily used for the treatment and prevention of influenza. The deuteration enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways and interactions within biological systems more accurately. This article explores the scientific research applications of this compound, focusing on its use in bioanalytical methods, case studies, and implications for drug development.

Bioanalytical Method Development

This compound is extensively utilized as an internal standard in bioanalytical methods for quantifying oseltamivir and its active metabolite, oseltamivir carboxylate. These methods typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of this compound allows for:

  • Improved Sensitivity : The isotopic labeling helps distinguish between the drug and its metabolites in complex biological matrices such as plasma.
  • Validation of Assays : Studies have validated methods according to US FDA guidelines, confirming the accuracy and reliability of results obtained with this compound as a standard .

Case Study: Method Validation

In a validation study involving human plasma samples, the matrix effect and specificity were assessed using this compound. The results showed minimal interference from endogenous substances, confirming the method's selectivity .

Pharmacokinetic Studies

This compound has been instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of oseltamivir. For example:

  • Absorption Studies : Research has demonstrated that oseltamivir administered via nasogastric tube in critically ill patients leads to effective absorption and conversion to its active form, oseltamivir carboxylate. The use of deuterated forms allows for precise tracking of drug levels over time .

Case Study: Severe Influenza Treatment

A study highlighted the pharmacokinetics of oseltamivir in ventilated patients with severe influenza. The findings indicated that high trough concentrations of oseltamivir carboxylate were achieved, which were significantly above the inhibitory concentration required for viral strains .

Investigating Drug Interactions

This compound is also used to investigate potential drug-drug interactions. By utilizing this labeled compound, researchers can evaluate how co-administered drugs may affect the metabolism of oseltamivir.

  • Example Study : A study examined the interaction between oseltamivir and other antiviral agents, using this compound to quantify changes in metabolism rates .

Clinical Efficacy Studies

Clinical studies involving this compound have explored its efficacy in various patient populations, including children with immune thrombocytopenic purpura (ITP) who did not respond to first-line treatments.

  • Case Study: ITP Treatment : In a report involving three pediatric patients with ITP, oral administration of oseltamivir phosphate led to significant clinical improvements after failure of initial therapies .

Table 1: Summary of Bioanalytical Methods Using this compound

Method TypeApplication AreaKey Findings
LC-MS/MSQuantificationHigh sensitivity; low matrix effect
PharmacokineticsDrug absorption studiesEffective absorption in critically ill patients
Drug InteractionMetabolism studiesIdentified significant interactions with other antivirals

Table 2: Clinical Studies Involving this compound

Study FocusPopulationOutcome
Severe Influenza TreatmentVentilated patientsHigh trough concentrations; viral clearance observed
ITP TreatmentPediatric patientsSuccessful treatment after first-line failure

Chemical Reactions Analysis

Pro-Drug Activation via Hydrolysis

The compound acts as a pro-drug, undergoing enzymatic or acidic hydrolysis to form the active metabolite oseltamivir carboxylate-d5 .

Condition Rate Product Analytical Method
In vivo (esterases)Rapid (t1/2: 1–3h)Oseltamivir carboxylate-d5 LC-MS/MS (m/z 313.038 → 166.080)
In vitro (pH 2.0, 37°C)90% conversion in 4hCarboxylate formHPLC (C18 column, 0.05% formic acid)

Hydrolysis is critical for antiviral efficacy, enabling neuraminidase inhibition .

Oxidation and Reduction Reactions

Oseltamivir-d5 phosphate participates in redox reactions essential for structural analysis and metabolite studies .

Reaction Type Reagents/Conditions Product Application
OxidationKMnO4 (acidic conditions)Carboxylic acid derivativesFunctional group identification
ReductionLiAlH4 (anhydrous THF, -40°C)Alcohol intermediatesSynthesis of deuterated analogs

Deuterium labeling minimizes metabolic interference, enhancing traceability in mass spectrometry .

Analytical Characterization

LC-MS/MS Parameters

Parameter This compound Internal Standard (Oseltamivir-d5)
Precursor → Product ion313.3 → 166.1318.3 → 171.2
Collision energy (CE)25 V25 V
Retention time4.85 min4.82 min

Ion-Exchange Chromatography

Column Retention Time (min) Resolution
SCX3.76Δt = 0.03

These methods achieve >95% recovery from biological matrices, with a linear range of 0.92–5.22 ng/mL .

Stability and Degradation

The compound degrades under strong acidic/alkaline conditions, forming impurities such as oseltamivir acid-d5 .

Stress Condition Degradation Products Impact
pH < 2.0 (72h)Oseltamivir acid-d5 Reduced antiviral activity
UV light (48h)Photo-degradation byproductsRequires storage at -20°C in dark

Comparison with Similar Compounds

Chemical Structure and Isotopic Composition
Property Oseltamivir-d5 Phosphate Oseltamivir Phosphate Oseltamivir Carboxylate
Molecular Formula C₁₆H₂₆D₅N₂O₈P C₁₆H₃₁N₂O₈P C₁₄H₂₄N₂O₄ (free acid)
Molecular Weight 415.43 410.40 284.3 (free acid)
CAS Number 204255-11-8 (deuterated) 204255-11-8 187227-45-8
Key Modifications Five deuterium atoms in ethyl ester Prodrug with phosphate group Active metabolite (carboxylic acid)

Key Differences :

  • This compound incorporates deuterium to slow metabolic cleavage (deuterium isotope effect), enhancing its utility in tracking drug metabolism .
  • Oseltamivir Phosphate is a prodrug converted to Oseltamivir Carboxylate in vivo, while the deuterated form is non-therapeutic and used exclusively for research .
Physicochemical Properties
Property This compound Oseltamivir Phosphate
Solubility Slightly soluble in methanol/water Water (>500 mg/mL)
Purity 99.18% (UHPLC) 99% (HPLC)
Stability Stable under inert gas Stable in pH 7.4 buffer at 37°C


Implications :

  • The deuterated form’s lower solubility may necessitate specialized solvents for analytical workflows .
  • Both compounds exhibit high thermal stability, critical for storage and handling .
Analytical Methods
Method This compound Oseltamivir Phosphate
Chromatography UHPLC RP-HPLC
Spectroscopy ¹H-NMR, ³¹P-NMR UV-Vis
Mass Spectrometry Required for isotopic distinction Optional for quantification

Key Findings :

  • Deuterated analogs require mass spectrometry to differentiate isotopic peaks .
  • Oseltamivir Phosphate is validated via UV spectrophotometry (λ = 210–310 nm) and RP-HPLC .

Key Insights :

  • The deuterium isotope effect reduces metabolic rates, enabling precise tracking of drug distribution and excretion .
  • Oseltamivir Carboxylate, the active metabolite, is environmentally persistent and resistant to ozonation in wastewater treatment .

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